N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: A fused pyrazole-pyrimidine ring system substituted at the N1 position with a phenyl group.
- N6: Two ethyl groups, enhancing lipophilicity and steric bulk compared to smaller substituents.
- Molecular formula: Likely C25H28N6O (exact mass inferred from analogs: ~428.5 g/mol).
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-4-28(5-2)23-26-21(25-17-12-14-19(15-13-17)30-6-3)20-16-24-29(22(20)27-23)18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVPGOKEIHJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of diethyl groups: This step involves alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be conducted using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, molecular weights, and properties of the target compound with analogs from the evidence:
Key Observations :
Substituent Effects on Lipophilicity :
- The diethyl groups at N6 in the target compound increase lipophilicity compared to smaller substituents (e.g., ethyl in ) or polar groups (e.g., 3-methoxypropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- The 4-ethoxyphenyl group at N4 balances electron-donating capacity and steric demands, contrasting with electron-withdrawing groups (e.g., chloro in ) or alkyl chains (e.g., 3,4-dimethylphenyl in ) .
Biological Activity Trends: Anticancer Potential: Compound 7a (N6-phenyl) demonstrated 85% yield in synthesis and anticancer activity, suggesting that aromatic N6 substituents may enhance efficacy . The target’s diethyl groups could modulate target binding differently. Kinase Inhibition: Analogs like N4-(3-chloro-4-methylphenyl) () and N4-(5-fluoro-2-methylbenzimidazolyl) () highlight the role of halogenated or heterocyclic substituents in kinase binding. The target’s ethoxy group may offer similar π-π interactions without steric hindrance .
Synthetic Considerations :
- The target compound likely follows synthetic routes similar to those in and , involving nucleophilic substitution of 4,6-dichloropyrimidine precursors with amines. Ethoxy and diethyl groups may require optimized reaction conditions (e.g., DIEA as a base or pyridine reflux ).
Structure-Activity Relationship (SAR) Insights :
N4 Modifications :
N6 Modifications :
- Diethyl vs. smaller alkyl groups : Diethyl substituents likely increase metabolic stability but may reduce solubility, as seen in the low solubility (0.5 μg/mL) of the chloro-methyl analog .
- Aromatic vs. aliphatic : N6-phenyl () vs. N6-ethyl (target) alters π-stacking and hydrophobic interactions, influencing activity profiles.
Biological Activity
N4-(4-ethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potential, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings, characterized by specific substituents that influence its biological activity. The molecular formula is with a molecular weight of approximately 418.5 g/mol. The structural attributes contribute to its solubility and bioavailability, enhancing its potential as a therapeutic agent.
| Property | Details |
|---|---|
| Molecular Formula | C23H26N6O2 |
| Molecular Weight | 418.5 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyrimidine |
| Unique Attributes | Ethoxy and phenyl substituents |
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in cancer progression. For example, compounds have been identified that inhibit epidermal growth factor receptors (EGFR), which are crucial in many cancers.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antitumor Activity : The compound has shown promising results in vitro against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: EGFR Inhibition
A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives to evaluate their efficacy as EGFR inhibitors. Among these, the compound this compound demonstrated notable anti-proliferative activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
Table: Anti-proliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N4-(4-ethoxyphenyl)-... | A549 | 8.21 |
| N4-(4-ethoxyphenyl)-... | HCT-116 | 19.56 |
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
Toxicity Assessment
The acute toxicity of pyrazolo[3,4-d]pyrimidines has been assessed in various studies. For instance, compounds within this class have shown lower toxicity levels compared to traditional chemotherapeutics, making them safer alternatives for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
